Ames Test Mutagenicity vs. 6-Nitroindene
In a direct head-to-head comparison of positional isomers, 6-nitroindene was at least tenfold more mutagenic than 5-nitroindene in Salmonella typhimurium strains [1]. The study attributes this differential activity to the position of an olefinic bond in the adjacent five-membered ring, which allows resonance stabilization of a carbonium ion formed after bioactivation of 6-nitroindene but not of 5-nitroindene [2].
| Evidence Dimension | Mutagenic potency (Ames test) |
|---|---|
| Target Compound Data | Baseline mutagenicity (weaker activity) |
| Comparator Or Baseline | 6-Nitroindene (positional isomer) |
| Quantified Difference | 6-Nitroindene ≥10× more mutagenic than 5-nitroindene |
| Conditions | Salmonella typhimurium strains (direct-acting mutagenicity assay) |
Why This Matters
For researchers conducting genetic toxicology screens or developing nitroaromatic-based probes/drugs, the substantially lower mutagenic liability of 5-nitroindene makes it a safer, more tractable starting scaffold compared to its 6-nitro isomer.
- [1] Vance WA, Levin DE. Structural features of nitroaromatics that determine mutagenic activity in Salmonella typhimurium. Environ Mutagen. 1984;6(6):797-811. View Source
- [2] Vance WA, Levin DE. Abstract: Structural features of nitroaromatics that determine mutagenic activity in Salmonella typhimurium. Environ Mutagen. 1984;6:797-811. View Source
